molecular formula C12H26N2 B13341743 N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine

Cat. No.: B13341743
M. Wt: 198.35 g/mol
InChI Key: BNCASAVSARAFMC-UHFFFAOYSA-N
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Description

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 4-(aminomethyl)cyclohexanone.

    Reductive Alkylation: The intermediate is then subjected to reductive alkylation with 2-methylpropan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can further modify the cyclohexane ring or the aminomethyl group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of cyclohexylamines on biological systems.

    Industrial Applications: The compound may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The cyclohexane ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing a nitrogen atom, similar in structure but lacking the aminomethyl and 2-methylpropan-2-amine groups.

    Cyclohexylamine: Contains a cyclohexane ring with an amino group, but lacks the additional substituents present in N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-[[4-(aminomethyl)cyclohexyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H26N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h10-11,14H,4-9,13H2,1-3H3

InChI Key

BNCASAVSARAFMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCC(CC1)CN

Origin of Product

United States

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